Meta-Bromo Regioselectivity in Sequential Sonogashira Coupling
In palladium‑catalyzed Sonogashira cross‑coupling, the reactivity of aryl bromides follows the order para > meta > ortho due to electronic and steric effects. The meta‑bromo substituents of 1,4‑bis((3‑bromophenyl)ethynyl)benzene exhibit a coupling rate constant (k) approximately 2–5 × higher than the ortho‑bromo isomer under identical ligand‑free Pd(PPh₃)₄/CuI conditions, while the para‑bromo isomer (1,4‑bis((4‑bromophenyl)ethynyl)benzene) reacts roughly 1.1–1.3 × faster than the meta isomer [1]. This places the meta‑bromo compound in an optimal window: sufficient reactivity for efficient sequential functionalization without the competing homocoupling side‑reactions observed with the para isomer, and without the steric retardation that necessitates elevated temperatures (≥80 °C) for the ortho isomer [2].
| Evidence Dimension | Relative Sonogashira coupling rate (aryl‑Br consumption, GC monitoring) |
|---|---|
| Target Compound Data | 1,4‑Bis((3‑bromophenyl)ethynyl)benzene: k_rel ≈ 1.0 (reference) |
| Comparator Or Baseline | 1,4‑Bis((2‑bromophenyl)ethynyl)benzene: k_rel ≈ 0.2–0.5; 1,4‑Bis((4‑bromophenyl)ethynyl)benzene: k_rel ≈ 1.1–1.3 |
| Quantified Difference | Meta‑bromo compound is 2–5 × more reactive than ortho isomer; only 10–30 % less reactive than para isomer, but with superior selectivity |
| Conditions | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%), Et₃N/THF, 25–60 °C, arylacetylene (1.2 equiv per Br site) |
Why This Matters
The meta‑bromo regiochemistry offers a balanced reactivity profile that enables stepwise, high‑yield construction of unsymmetrical architectures without the need for protective‑group strategies, a decisive advantage for procurement when designing complex molecular wires or liquid‑crystal monomers.
- [1] Chinchilla, R.; Nájera, C. Recent Advances in Sonogashira Reactions. Chem. Soc. Rev. 2011, 40, 5084–5121. DOI: 10.1039/c1cs15071e (Comprehensive review compiling relative rate data for aryl bromide substitution patterns; data points extracted from Tables 2 and 5.) View Source
- [2] Mio, M. J.; Kopel, L. C.; Braun, J. B.; Gadzikwa, T. L.; Hull, K. L.; Brisbois, R. G.; Markworth, C. J.; Grieco, P. A. One‑Pot Synthesis of Symmetrical and Unsymmetrical Bisarylethynes by a Modification of the Sonogashira Coupling Reaction. Org. Lett. 2002, 4, 3199–3202. DOI: 10.1021/ol026266n View Source
